
2-Chloro-4-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3ClF3N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a chlorine atom and a trifluoromethyl group, respectively. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents. The reaction typically occurs under mild conditions and may involve the use of catalysts to enhance the yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 4-(trifluoromethyl)pyridine. This process can be carried out in the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is typically conducted at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used along with ligands like triphenylphosphine under inert atmospheres.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Coupling Reactions: Products are often biaryl or diaryl compounds with extended conjugation.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of various drug molecules, particularly those containing fluorine atoms, which are known to enhance the pharmacokinetic properties of drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors. This interaction often involves hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule .
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Comparison: 2-Chloro-4-(trifluoromethyl)pyridine is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations .
Biological Activity
2-Chloro-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. The compound's structural features, particularly the trifluoromethyl group, enhance its pharmacological properties, making it a subject of interest in various studies.
The molecular formula for this compound is C6H3ClF3N, and its molecular weight is approximately 197.54 g/mol. The presence of the trifluoromethyl group (-CF3) significantly affects the compound's lipophilicity and electronic properties, which can enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of trifluoromethylpyridine exhibit significant antimicrobial properties. A study reported that certain trifluoromethylpyridine amide derivatives demonstrated antibacterial activity against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum, with effective concentrations (EC50) lower than those of traditional antibiotics like thiodiazole copper and bismerthiazol .
Compound | EC50 (mg/L) against Xoo | EC50 (mg/L) against R. solanacearum |
---|---|---|
E1 | 40 | 18 |
E3 | 9 | - |
Thiodiazole copper | 53 | 39 |
Bismerthiazol | 51 | 31 |
This table illustrates the comparative effectiveness of various compounds, highlighting the potential of trifluoromethylpyridine derivatives as alternatives to conventional treatments.
Inhibition of Bacterial Enzymes
Another significant finding involves the inhibition of bacterial enzymes critical for cell viability. Compounds derived from pyridine rings, including those containing the trifluoromethyl group, have been shown to inhibit Sfp-phosphopantetheinyl transferases (PPTases), which are essential for bacterial virulence . This inhibition occurs at submicromolar concentrations, indicating a strong potential for therapeutic applications without cytotoxic effects on human cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that the introduction of the trifluoromethyl group at specific positions on the pyridine ring can enhance biological activity. For example, modifications in the arylpiperazine moiety combined with pyridine derivatives have led to improved potency against various bacterial strains .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antibacterial Efficacy : In vitro testing has demonstrated that this compound exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant bacterial infections .
- Chemical Genetic Studies : Investigations into resistance mechanisms in Escherichia coli have implicated efflux pumps as a significant factor in reduced susceptibility to these compounds, highlighting the need for further research into overcoming such resistance .
- Spectroscopic Analysis : A combined experimental and DFT analysis has provided insights into the molecular structure and behavior of this compound, which aids in understanding its reactivity and interaction with biological systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves halogenation or nucleophilic substitution on pyridine derivatives. Key reagents include chlorinating agents (e.g., POCl₃) and trifluoromethylation sources (e.g., CF₃Cu). Reaction conditions such as solvent polarity (DMF or DMSO), temperature (80–120°C), and catalyst choice (e.g., Pd for cross-coupling) critically impact yield. For example, elevated temperatures improve trifluoromethyl group incorporation but may increase side reactions. Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. How can researchers characterize the structural and physical properties of this compound?
Methodological Answer:
- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., downfield shifts for Cl and CF₃ groups).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (MW: 181.54 g/mol).
- Chromatography : HPLC with UV detection assesses purity (>99% by area normalization).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting point (53–57°C) and decomposition thresholds .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant lab coats.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation (vapor pressure: >110°C flash point).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C.
- Waste Disposal : Neutralize halogenated waste with alkaline hydrolysis before disposal .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in nucleophilic substitution reactions of this compound?
Methodological Answer: Regioselectivity is influenced by electronic effects (Cl as a strong electron-withdrawing group) and steric hindrance from CF₃. To optimize:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer substitution to the 4-position.
- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enhances selectivity for aryl/heteroaryl substitutions.
- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals .
Q. How can mechanistic studies resolve contradictions in halogen exchange reactions involving this compound?
Methodological Answer: Conflicting reports on halogen exchange (e.g., Cl → F) often stem from solvent or catalyst variability. Systematic approaches include:
- Kinetic Monitoring : Use in situ FTIR or F NMR to track intermediate formation.
- Isotopic Labeling : O-labeled reagents clarify nucleophilic attack pathways.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while ionic liquids may stabilize transition states .
Q. What methodologies assess the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition Assays : Test derivatives against kinases or cytochrome P450 isoforms using fluorescence-based activity kits.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) quantify IC₅₀ values.
- ADMET Profiling : Computational tools (e.g., SwissADME) predict absorption and toxicity, guiding lead optimization .
Q. How do computational methods predict the reactivity of derivatives in catalytic systems?
Methodological Answer:
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNPVXZNWBWNEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231203 | |
Record name | 2-Chloro-4-trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81565-18-6 | |
Record name | 2-Chloro-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81565-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-trifluoromethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081565186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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